molecular formula C12H8O4 B3195031 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene CAS No. 88051-28-9

5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

Cat. No.: B3195031
CAS No.: 88051-28-9
M. Wt: 216.19 g/mol
InChI Key: MSYFENLTVMXQCH-UHFFFAOYSA-N
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Description

5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene is a complex organic compound known for its unique structure and properties. This compound is related to naphthalene and is often used as a precursor in the synthesis of various organic semiconducting materials. Its structure includes multiple oxygen atoms and a tetracyclic framework, making it a valuable building block in organic electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene typically involves the use of naphthalene derivatives. One common method is the oxidation of naphthalene-1,4,5,8-tetracarboxylic dianhydride under controlled conditions to form the desired compound . The reaction conditions often include the use of strong oxidizing agents and specific temperature and pressure settings to ensure the formation of the tetracyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in organic electronics and materials science .

Chemical Reactions Analysis

Types of Reactions

5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxygen-containing groups, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene involves its interaction with various molecular targets and pathways. The compound’s tetracyclic structure and multiple oxygen atoms allow it to participate in electron transfer processes, making it an effective electron-accepting material in organic electronics . Its ability to form stable complexes with other molecules also contributes to its functionality in various applications.

Properties

IUPAC Name

5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYFENLTVMXQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C3C(=CC=C4C3=C(C=C2)OCO4)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444732
Record name Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88051-28-9
Record name Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Reactant of Route 2
Reactant of Route 2
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Reactant of Route 3
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Reactant of Route 4
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Reactant of Route 5
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Reactant of Route 6
Reactant of Route 6
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

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